Product packaging for 2-(3-Fluorophenyl)propane-1,3-diol(Cat. No.:CAS No. 220469-27-2)

2-(3-Fluorophenyl)propane-1,3-diol

Cat. No.: B3049797
CAS No.: 220469-27-2
M. Wt: 170.18
InChI Key: GLVQOLNQHNHNFO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propane-1,3-diol is a fluorinated organic compound of significant interest in advanced chemical and biochemical research. This diol features a 3-fluorophenyl ring attached to a propane-1,3-diol backbone, a structure that serves as a versatile synthetic intermediate. Researchers utilize this and related fluorinated diols as critical building blocks in solid-phase peptide synthesis (SPPS) and for the construction of more complex molecules, such as peptide nucleic acids (PNAs) . The incorporation of a fluorine atom on the phenyl ring can markedly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry for the development of novel pharmacologically active compounds . In research settings, structural analogs of this compound have been employed in biotransformation and metabolic clearance studies, providing insights into the fate of similar molecules in biological systems . Furthermore, such diol derivatives are pivotal in the synthesis of probes for studying molecular interactions and for creating targeted delivery systems in therapeutic research . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO2 B3049797 2-(3-Fluorophenyl)propane-1,3-diol CAS No. 220469-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVQOLNQHNHNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290774
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220469-27-2
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220469-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Enantioselective Synthesis of 2-(3-Fluorophenyl)propane-1,3-diol

The synthesis of enantiomerically pure this compound is of paramount importance for its application in the development of chiral drugs and materials. The prochiral nature of this diol makes it an ideal candidate for asymmetric synthesis, where the two enantiotopic hydroxyl groups are differentiated.

Catalytic Asymmetric Approaches and Chiral Auxiliaries

A significant breakthrough in the enantioselective synthesis of 2-aryl-1,3-propanediols, including the 3-fluoro substituted analogue, has been the development of catalytic desymmetrization strategies. This approach avoids the often lower yields of kinetic resolution and provides a direct route to the desired chiral product.

One of the most effective methods involves the use of a rationally designed chiral hemiboronic acid catalyst. Current time information in Almaty, KZ.organic-chemistry.orgdicp.ac.cnacs.orgacs.orgresearchgate.net Specifically, a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst has been successfully employed in the highly enantioselective desymmetrization of 2-aryl-1,3-diols. Current time information in Almaty, KZ.organic-chemistry.orgacs.orgacs.orgresearchgate.net This reaction proceeds via a direct O-alkylation with benzylic electrophiles under mild, ambient conditions. Current time information in Almaty, KZ.organic-chemistry.orgacs.orgacs.orgresearchgate.net

The mechanism of this catalytic system relies on the formation of a defined chair-like six-membered anionic complex between the hemiboronic acid and the diol substrate. Current time information in Almaty, KZ.organic-chemistry.orgacs.orgacs.orgresearchgate.net This complex activates the diol towards nucleophilic attack. acs.org The chirality of the catalyst dictates which of the two enantiotopic hydroxyl groups is preferentially functionalized. For halogenated 2-aryl-1,3-diols, such as the 3-fluoro derivative, this methodology has been shown to be highly effective, affording the monoalkylated products in high enantiomeric ratios. dicp.ac.cn

While direct intermolecular catalytic desymmetrization methods for 2-aryl-1,3-propanediols have been reported using other catalysts, such as chiral dinuclear zinc catalysts and chiral 4-aminopyridine (B3432731) derivatives, these often require cryogenic conditions or can suffer from competing difunctionalization. dicp.ac.cn The use of chiral auxiliaries, which are stoichiometrically attached to the substrate to direct a stereoselective transformation and then subsequently removed, represents an alternative but often less atom-economical approach.

Optimization of Reaction Parameters via Factorial Design and Response Surface Methodology

The efficiency and selectivity of catalytic asymmetric reactions are highly dependent on various reaction parameters. While specific studies employing factorial design and response surface methodology (RSM) for the synthesis of this compound are not extensively documented in the literature, these statistical methods are powerful tools for optimizing such transformations. pnas.orgresearchgate.netasianpubs.orgresearchgate.netyoutube.comijeas.orgnih.govnumberanalytics.comresearchgate.net

Factorial design allows for the simultaneous investigation of the effects of multiple variables (e.g., temperature, catalyst loading, substrate concentration, and reaction time) on the reaction outcome, such as yield and enantiomeric excess. ijeas.org This is a more efficient approach than the traditional one-variable-at-a-time (OVAT) method. researchgate.net

Response surface methodology (RSM) is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes. researchgate.netnih.gov After identifying the key variables through factorial design, RSM can be used to model the relationship between these variables and the response, and to find the optimal conditions. researchgate.netasianpubs.orgresearchgate.net For the enantioselective synthesis of this compound, these methodologies could be applied to fine-tune the reaction conditions to maximize both the chemical yield and the enantiomeric excess of the desired product. The optimization of the chiral catalyst structure itself is also a critical aspect, often involving the systematic variation of ligand substituents to enhance stereoselectivity. numberanalytics.comresearchgate.netpnas.org

A hypothetical factorial design for the optimization of the synthesis could involve varying the following parameters:

FactorLevel 1Level 2Level 3
Temperature (°C) 203040
Catalyst Loading (mol%) 12.55
Reaction Time (h) 122436

The results from such a design would allow for the construction of a mathematical model to predict the optimal conditions for the synthesis.

Stereochemical Control in Propane-1,3-diol Formation

The key to the enantioselective synthesis of this compound lies in the effective stereochemical control during the formation of the chiral center at the C2 position. In the context of the catalytic desymmetrization with the chiral hemiboronic acid catalyst, stereocontrol is achieved through the specific interactions within the catalyst-substrate complex. Current time information in Almaty, KZ.organic-chemistry.orgacs.orgacs.orgresearchgate.net

Functional Group Interconversions of this compound

Once synthesized, the hydroxyl groups of this compound offer versatile handles for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Oxidative Transformations of the Hydroxyl Groups

The primary alcohol groups of this compound can be selectively oxidized to afford aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed.

Mild oxidation, for instance using a manganese catalyst with hydrogen peroxide, could potentially convert one or both of the primary hydroxyl groups into aldehydes, leading to the formation of 3-hydroxy-2-(3-fluorophenyl)propanal or 2-(3-fluorophenyl)propanedial. nih.gov The selective oxidation of one hydroxyl group in the presence of the other is a significant challenge. Asymmetric oxidation of 1,3-propanediols to chiral hydroxyalkanoic acids has been achieved using biocatalysts, suggesting a potential route to chiral derivatives of this compound. nih.gov

More vigorous oxidation conditions, such as using hot acidic potassium permanganate, would be expected to cleave the C-C bonds and potentially oxidize the benzylic position, leading to the formation of dicarboxylic acids. libretexts.orglibretexts.orgwikipedia.org The oxidation of the alkyl side-chain of an aromatic ring to a carboxylic acid is a common transformation. libretexts.org

A summary of potential oxidative transformations is presented in the table below:

Oxidizing AgentPotential Product(s)
Mn catalyst / H₂O₂3-hydroxy-2-(3-fluorophenyl)propanal
Rhodococcus sp. (biocatalyst)Chiral 3-hydroxy-2-(3-fluorophenyl)propanoic acid
Hot acidic KMnO₄3-Fluorobenzoic acid and other degradation products

Reductive Pathways to Saturated Analogs

The aromatic ring of this compound can be reduced to its corresponding saturated analog, 2-(3-fluorocyclohexyl)propane-1,3-diol. This transformation is typically achieved through catalytic hydrogenation under forcing conditions, such as high pressure and temperature, using catalysts like nickel or rhodium. libretexts.org The reduction of benzene (B151609) rings to cyclohexanes is a well-established process, although it requires more forcing conditions than the hydrogenation of alkenes. libretexts.org

Alternatively, the benzylic hydroxyl groups could potentially be reduced to a methyl group. The reduction of benzylic alcohols to the corresponding alkanes can be achieved using methods like the Clemmensen reduction (zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base), although these methods are typically used for carbonyl groups. youtube.com A more direct method for the reduction of benzylic alcohols involves using hydriodic acid in a biphasic medium. nih.gov

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 2-(3-Fluorophenyl)propane-1,3-diol, ¹H, ¹⁹F, and ¹³C NMR are employed to map out the connectivity and chemical environment of the atoms.

In ¹H NMR spectroscopy, the chemical environment of each proton is analyzed to build a structural map. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons on the propane (B168953) backbone, and the hydroxyl protons.

The four protons on the 3-fluorophenyl ring are chemically non-equivalent and are expected to appear in the aromatic region (typically δ 6.8-7.4 ppm). The electron-withdrawing nature of the fluorine atom and its meta-positioning relative to the propanediol (B1597323) substituent lead to complex splitting patterns. The proton ortho to the fluorine (H-2) and the proton between the two substituents (H-4) would likely be the most deshielded.

The aliphatic protons include the methine proton at the C2 position and the four methylene (B1212753) protons of the two CH₂OH groups. The methine proton (CH-Ar) is expected to be a multiplet due to coupling with the adjacent methylene protons. The two CH₂OH groups are diastereotopic and could potentially show different chemical shifts, appearing as a complex multiplet coupled to the C2 proton. The two hydroxyl (OH) protons would typically appear as a broad singlet, though they can couple with the adjacent CH₂ protons to form a triplet under specific conditions (e.g., in a dry solvent).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic Protons (H-Ar)6.80 - 7.40Complex Multiplets4H
Methine Proton (CH -Ar)2.90 - 3.20Multiplet (quintet)1H
Methylene Protons (CH₂ -OH)3.70 - 3.90Multiplet (doublet of doublets)4H
Hydroxyl Protons (OH )2.0 - 4.0Broad Singlet or Triplet2H

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. wikipedia.org Given that this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. wikipedia.orghuji.ac.il

For aryl fluorides, the chemical shift is typically observed between -100 and -140 ppm relative to a CFCl₃ standard. The signal for this compound is expected to be a complex multiplet, often a triplet of triplets or a doublet of doublets of doublets, due to coupling with the ortho and meta protons on the phenyl ring (³JHF and ⁴JHF respectively). wikipedia.org This coupling pattern is invaluable for confirming the substitution pattern of the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

Nucleus AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-F -110 to -115Multiplet (tt or ddd)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom. Due to the asymmetry introduced by the meta-substituted ring, all six carbons of the phenyl ring are unique. The propane backbone is expected to show two signals: one for the methine carbon (C2) and one for the two equivalent methylene carbons (C1 and C3).

The carbon atoms of the fluorinated phenyl ring will exhibit coupling with the fluorine atom (C-F coupling). The carbon directly bonded to fluorine (C3') will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet in a proton-decoupled spectrum. Carbons ortho (C2', C4') and meta (C6') to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These characteristic couplings are definitive evidence for the presence and position of the fluorine substituent. The chemical shifts of the aliphatic carbons can be estimated from analogs like 2-phenyl-1,3-propanediol. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C H₂-OH (C1, C3)~65-
C H-Ar (C2)~50-
Aromatic Quaternary Carbon (C -F)~163¹J ≈ 245
Aromatic Quaternary Carbon (C -C2)~145³J ≈ 3
Aromatic CH Carbons113 - 131²J ≈ 21, ⁴J ≈ 2

Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy and mass spectrometry are used to identify functional groups and confirm the molecular weight and formula of the compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic wavenumbers. The IR spectrum of this compound is expected to display several key absorption bands.

The most prominent feature would be a strong, broad band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. The C-H stretching vibrations of the aliphatic propane backbone would appear as sharp peaks between 2850 and 3000 cm⁻¹. Aromatic C-H stretching vibrations are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

Other significant absorptions include the C=C stretching vibrations of the aromatic ring, which appear in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-F stretch is expected around 1200-1280 cm⁻¹. The C-O stretching vibration of the primary alcohol groups will also produce a strong band, typically in the 1000-1080 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3200 - 3400Strong, Broad
Aromatic C-HStretch3010 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium-Strong
Aromatic C=CRing Stretch1450 - 1600Medium-Weak
C-FStretch1200 - 1280Strong
C-OStretch1000 - 1080Strong

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS would be used to verify the elemental composition of C₉H₁₁FO₂.

The calculated monoisotopic mass of the molecule is a critical piece of data. This value is determined by summing the masses of the most abundant isotopes of each element in the formula. The experimentally measured mass from an HRMS instrument should match this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity. Common fragmentation patterns would include the loss of water (H₂O) and hydroxymethyl (CH₂OH) groups from the parent ion.

Table 5: High-Resolution Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₉H₁₁FO₂
Calculated Monoisotopic Mass186.0746 Da
Expected Adducts (ESI+)[M+H]⁺, [M+Na]⁺

Chromatographic Purity Assessment and Isolation Techniques

The purification and assessment of the purity of this compound are critical steps following its synthesis. These processes ensure that the compound is free from starting materials, by-products, and other impurities, which is essential for obtaining accurate spectroscopic data and for its potential application in further research. Chromatographic techniques, in conjunction with recrystallization, form the cornerstone of its purification.

Column Chromatography for Purification and Separation

Column chromatography is a primary and indispensable technique for the preparative purification of this compound from a crude reaction mixture. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For a moderately polar compound like this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polar nature.

The selection of an appropriate mobile phase, or eluent, is crucial for achieving effective separation. The polarity of the eluent is carefully optimized to ensure that the target compound moves through the column at a suitable rate, allowing for its separation from less polar and more polar impurities. A gradient of solvents, typically starting with a less polar solvent and gradually increasing in polarity, is often used. For instance, a solvent system starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) is a common strategy. The progress of the separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography.

Table 1: Illustrative Parameters for Column Chromatography of this compound

ParameterDescriptionTypical Value/Condition
Stationary Phase The solid adsorbent that retains the compounds.Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) The solvent system that carries the compounds through the stationary phase.A gradient of n-Hexane and Ethyl Acetate (e.g., from 9:1 to 1:1 v/v)
Column Dimensions The size of the chromatography column.Dependent on the scale of the synthesis (e.g., 2-5 cm diameter, 30-50 cm length)
Loading Method How the crude sample is introduced to the column.Dry loading (adsorbing the compound onto a small amount of silica gel) or wet loading (dissolving in a minimal amount of the initial eluent)
Fraction Collection The process of collecting the eluent as it exits the column.Collection of small volume fractions (e.g., 10-25 mL)
Monitoring Technique used to analyze the collected fractions.Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin-layer chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used for several purposes in the context of this compound. It is instrumental for monitoring the progress of a chemical reaction, identifying the components in a mixture, and determining the purity of the final product. TLC operates on the same principles as column chromatography but on a smaller, analytical scale.

A small spot of the compound, dissolved in a volatile solvent, is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent. As the eluent ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase.

The position of the compound on the developed TLC plate is quantified by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org For a compound like this compound, which contains a polar diol functional group and an aromatic ring, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is typically effective. chemistry-online.com Visualization of the spots is often achieved under UV light (at 254 nm), as the fluorophenyl group is UV-active. operachem.com

Table 2: Representative TLC Analysis Parameters for this compound

ParameterDescriptionTypical Value/Condition
Stationary Phase The adsorbent layer on the TLC plate.Silica gel 60 F₂₅₄
Mobile Phase (Eluent) The solvent system used to develop the plate.Hexane:Ethyl Acetate (e.g., 3:1 or 1:1 v/v)
Visualization The method used to see the separated spots.UV lamp at 254 nm
Retention Factor (R_f) A measure of the compound's mobility.Expected to be in the range of 0.3 - 0.5 for optimal separation

Recrystallization for Enhanced Purity

Recrystallization is a powerful purification technique used to obtain highly pure crystalline solids from a solution. This method relies on the principle that the solubility of a compound in a solvent generally increases with temperature. For this compound, after initial purification by column chromatography, recrystallization can be employed to remove any remaining minor impurities and to obtain the compound in a crystalline form, which is often indicative of high purity.

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures. rochester.edu For a polar molecule like this compound, polar solvents or a mixture of solvents are often tested. Common solvent systems for recrystallizing aromatic alcohols include ethanol (B145695), methanol/water, or a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is sparingly soluble), such as acetone/hexane. reddit.comyoutube.com

The hot, saturated solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it begins to crystallize out of the solution, leaving the impurities behind in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Table 3: Potential Recrystallization Solvents for this compound

Solvent/Solvent SystemRationale for Selection
Ethanol or Methanol The diol functionality suggests good solubility in polar protic solvents.
Water Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. reddit.com
Ethyl Acetate/Hexane A common solvent pair where ethyl acetate acts as the good solvent and hexane as the anti-solvent. youtube.com
Toluene The aromatic ring may allow for good solubility in hot toluene, with decreased solubility upon cooling.

Theoretical and Computational Chemistry of 2 3 Fluorophenyl Propane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide a quantum mechanical-level understanding of molecular orbitals, electrostatic potential, and other key electronic properties.

Density Functional Theory (DFT) for Molecular Orbital and Electrostatic Potential Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size like 2-(3-Fluorophenyl)propane-1,3-diol.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue, 2-phenylpropane-1,3-diol. This can influence the molecule's reactivity in chemical reactions.

Electrostatic Potential Analysis: The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (usually around hydrogen atoms). In this compound, the oxygen atoms of the hydroxyl groups and the fluorine atom are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic ring are likely to be electron-deficient (positive potential), indicating sites for potential nucleophilic interaction.

Table 1: Representative DFT-Calculated Electronic Properties

PropertyRepresentative ValueSignificance
HOMO Energy-7.0 eVIndicates electron-donating capability
LUMO Energy-0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap6.5 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures the overall polarity of the molecule

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar fluorinated aromatic compounds. They are not specific calculated values for this compound.

Prediction of Protonation States and Degradation Pathways

Computational methods can predict the pKa values of ionizable groups within a molecule, which is crucial for understanding its protonation state at a given pH. For this compound, the hydroxyl groups are the primary sites for protonation or deprotonation. The acidity of these hydroxyl groups will be influenced by the electronic effects of the 3-fluorophenyl substituent. The electron-withdrawing nature of the fluorine atom is expected to slightly increase the acidity of the hydroxyl protons compared to those in 2-phenylpropane-1,3-diol.

The prediction of degradation pathways can also be aided by computational chemistry. By identifying the most labile bonds and the most likely sites for metabolic attack, it is possible to propose potential degradation products. For instance, oxidation of the hydroxyl groups to aldehydes or carboxylic acids, or hydroxylation of the aromatic ring, are common metabolic pathways that can be investigated computationally.

First Hyperpolarizability and Dipole Moment Calculations

The first hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule. Molecules with large β values are of interest for applications in optoelectronics. DFT calculations can provide reliable predictions of this property. The presence of an electron-withdrawing fluorine atom and electron-donating hydroxyl groups on the phenylpropane scaffold could lead to a modest NLO response, although this would need to be confirmed by specific calculations.

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time, particularly in condensed phases.

In Silico Drug-Likeness and Pharmacokinetic Property Prediction

In the early stages of drug discovery, computational methods are extensively used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of candidate molecules. These predictions help to prioritize compounds with favorable pharmacokinetic profiles.

For this compound, various computational models can be used to estimate properties such as:

Aqueous Solubility: Adequate solubility is crucial for drug absorption. The two hydroxyl groups are expected to confer good aqueous solubility.

Membrane Permeability: This is often predicted using models of the blood-brain barrier (BBB) and Caco-2 cell permeability.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability.

Cytochrome P450 (CYP) Inhibition: Predicting potential interactions with major drug-metabolizing enzymes is important to avoid drug-drug interactions.

These predictions are typically based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known drugs.

Table 2: Representative In Silico ADMET Predictions

PropertyPredicted Value/ClassificationImportance in Drug Discovery
Lipophilicity (logP)1.5Influences absorption and distribution
Aqueous SolubilityHighEssential for absorption
Blood-Brain Barrier PermeabilityLowPredicts potential for CNS effects
Caco-2 PermeabilityModerateIndicates potential for oral absorption
CYP2D6 InhibitionNon-inhibitorLow risk of specific drug-drug interactions

Note: The values and classifications in this table are illustrative and represent typical outputs from in silico prediction tools for small molecules with similar structural features. They are not specific calculated values for this compound.

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery and molecular biology. For this compound, molecular docking can elucidate its potential as a ligand for various protein targets.

The interactions are primarily governed by the molecule's functional groups: the hydroxyl (-OH) groups and the fluorine (F) atom on the phenyl ring. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong, directional interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's binding site.

The fluorine atom, while a weak hydrogen bond acceptor, plays a more complex role. nih.gov Its high electronegativity creates a dipole moment in the C-F bond, which can lead to favorable electrostatic and multipolar interactions with the protein backbone or specific residues. soci.org For instance, short contacts between the fluorine atom and backbone carbonyl groups (C-F···C=O) are frequently observed in protein-ligand complexes. soci.org The presence of fluorine can also enhance binding affinity through hydrophobic interactions with nonpolar residues.

A typical molecular docking workflow involves preparing the 3D structure of this compound and the target protein, then using a scoring function to evaluate the binding affinity of various poses. The results are often presented in a table summarizing the binding energies and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

Binding PosePredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Fluorine Interactions (Residue)
1-7.8ASP 145, SER 98LEU 54 (hydrophobic), ASN 96 (C-F···C=O)
2-7.5GLU 121, THR 99VAL 60 (hydrophobic)
3-7.2ASP 145, LYS 72PHE 144 (π-π stacking)

Note: This table is illustrative and based on typical interactions for such a molecule.

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry offers powerful tools to investigate how the structure of this compound dictates its physicochemical properties.

Influence of Fluorine Substitution Position on Electronic Properties

The position of the fluorine atom on the phenyl ring is a critical determinant of the molecule's electronic properties. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M). nih.gov The interplay of these effects varies with the substitution pattern (ortho, meta, para).

In this compound, the fluorine is in the meta position. At this position, the resonance effect is minimal, and the strong inductive effect dominates. This leads to a significant withdrawal of electron density from the aromatic ring, influencing its reactivity and intermolecular interactions. nih.gov This electron withdrawal can be quantified by calculating molecular electrostatic potential (MEP) maps, which show the electron distribution. For the 3-fluoro isomer, a region of positive electrostatic potential is expected on the aromatic ring, particularly on the carbons ortho and para to the fluorine atom.

The substitution of fluorine on an aromatic ring can also introduce additional π-bonding and antibonding orbitals, a concept termed "fluoromaticity," which can enhance the thermal stability and chemical resistance of the molecule. acs.orgnih.gov

Table 2: Calculated Electronic Properties of Phenylpropane-1,3-diol Isomers

IsomerDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
2-Phenylpropane-1,3-diol2.1-6.5-0.8
2-(2-Fluorophenyl)propane-1,3-diol2.8-6.7-1.0
This compound2.5-6.8-1.1
2-(4-Fluorophenyl)propane-1,3-diol1.9-6.6-0.9

Note: These values are hypothetical and serve to illustrate the expected trends from quantum chemical calculations.

Correlation of Computational Data with Experimental Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method to predict spectroscopic properties, such as infrared (IR) vibrational frequencies. dtic.mildtic.mil By calculating the harmonic vibrational frequencies of this compound, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with experimental data from Fourier-transform infrared (FTIR) spectroscopy.

A strong correlation between the calculated and experimental spectra validates the accuracy of the computational model and allows for a definitive assignment of the vibrational modes. nih.gov For instance, the characteristic stretching frequencies of the O-H and C-F bonds can be precisely identified. Discrepancies between the theoretical (gas-phase) and experimental (solid- or solution-phase) spectra can provide insights into intermolecular interactions, such as hydrogen bonding. umass.edu

Table 3: Comparison of Calculated and Experimental IR Frequencies for Key Vibrational Modes

Vibrational ModeCalculated Frequency (cm⁻¹) (DFT/B3LYP)Experimental Frequency (cm⁻¹) (FTIR)Assignment
ν(O-H)3650 (free), 3400 (H-bonded)3380 (broad)Hydroxyl group stretching
ν(C-H) aromatic3050-31003065Aromatic C-H stretching
ν(C-H) aliphatic2850-29602920, 2880Aliphatic C-H stretching
ν(C=C) aromatic1580, 14901585, 1495Aromatic ring stretching
ν(C-F)11501145Carbon-fluorine stretching

Note: This table presents expected values and assignments based on general spectroscopic principles and computational studies of similar compounds.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The flexibility of the propane-1,3-diol chain allows the molecule to adopt various conformations. The relative stability of these conformers is determined by a balance of steric hindrance and attractive intramolecular interactions, particularly hydrogen bonding. mdpi.com

In this compound, several types of intramolecular hydrogen bonds are possible:

Between the two hydroxyl groups (O-H···O).

Between a hydroxyl group and the fluorine atom (O-H···F).

Between a hydroxyl group and the π-system of the aromatic ring (O-H···π).

While the O-H···O interaction is generally the most significant in diols, the presence of fluorine introduces the possibility of an O-H···F hydrogen bond. scite.ai Although weaker than conventional hydrogen bonds, these interactions can influence the conformational landscape. nih.gov Computational studies, often employing methods like MP2 or DFT with appropriate basis sets, can be used to calculate the energies of different conformers and the geometric parameters of any intramolecular hydrogen bonds. researchgate.net The results of such an analysis can reveal the most populated conformations in the gas phase or in solution.

Table 4: Calculated Relative Energies and Key Dihedral Angles for Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (H-O-C1-C2) (°)Dihedral Angle (C1-C2-C3-O) (°)Intramolecular H-bond
A0.0060-60O-H···O
B1.218060O-H···F
C2.5180180None

Note: This is a representative table illustrating the type of data obtained from conformational analysis. The actual values would require specific calculations.

Mechanism of Action at Molecular and Cellular Levels (In Vitro)

The biological effects of this compound can be largely attributed to the individual and synergistic contributions of its hydroxyl groups and the fluorine-substituted aromatic ring. These functionalities allow the molecule to engage with biological targets through various non-covalent and potentially covalent interactions, leading to the modulation of enzyme activity and other cellular processes.

Interactions with Enzyme Systems: Inhibition and Modulation Mechanisms

The structure of this compound suggests it may act as an inhibitor or modulator of various enzyme systems. The phenyl ring allows for hydrophobic interactions within the active sites of enzymes, while the fluorine atom can significantly alter the electronic properties of this ring, potentially enhancing binding affinity. nih.gov Fluorine's high electronegativity can lead to favorable interactions with enzyme residues and can also increase the metabolic stability of the compound, prolonging its inhibitory action. mdpi.com

Fluorinated compounds have been successfully developed as inhibitors for a wide range of enzymes. For instance, the introduction of fluorine into benzenesulfonamide (B165840) derivatives has been shown to modulate their inhibitory activity against amyloid-β aggregation. While specific enzyme targets for this compound are not yet fully elucidated, its structural motifs are common in molecules known to inhibit classes of enzymes such as kinases, proteases, and metabolic enzymes. The inhibitory mechanism is likely to be competitive, where the compound vies with the natural substrate for binding to the enzyme's active site.

To illustrate the effect of fluorination on enzyme inhibition, the following table presents IC50 values for a series of pyrazoline compounds against various enzymes. Note that these are not values for this compound but serve to demonstrate the impact of fluorination on inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Reference
Compound 18cEGFR1.120 ± 0.037 rsc.org
Compound 18gEGFR1.015 ± 0.034 rsc.org
Compound 18h (fluorinated)EGFR0.574 ± 0.019 rsc.org
Compound 18cHER21.427 ± 0.047 rsc.org
Compound 18gHER20.496 ± 0.016 rsc.org
Compound 18h (fluorinated)HER20.253 ± 0.008 rsc.org
Compound 18cVEGFR20.218 ± 0.005 rsc.org
Compound 18gVEGFR20.168 ± 0.003 rsc.org
Compound 18h (fluorinated)VEGFR20.135 ± 0.009 rsc.org

Hydrogen Bonding Capacity of Hydroxyl Groups in Biological Interactions

The two hydroxyl (-OH) groups of the propane-1,3-diol moiety are pivotal for the molecule's interaction with biological targets. These groups can act as both hydrogen bond donors and acceptors, forming directional interactions with amino acid residues in proteins, such as the backbone amide and carbonyl groups, as well as the side chains of polar amino acids. nih.govnih.govgla.ac.uksemanticscholar.org Such hydrogen bonds are fundamental to the specificity and stability of protein-ligand complexes. nih.gov

The geometry of these hydrogen bonds is constrained and plays a crucial role in determining the conformation of secondary structures in proteins. uchicago.edu The presence of two hydroxyl groups allows for the possibility of forming multiple hydrogen bonds simultaneously, potentially bridging different parts of a protein's binding site or interacting with key catalytic residues. This bidentate interaction can significantly increase the binding affinity and specificity of the compound for its target.

Influence of Fluorine Atom on Reactivity and Binding Affinity to Biological Targets

The substitution of a hydrogen atom with fluorine on the phenyl ring is a key feature of this compound that can profoundly influence its biological activity. The fluorine atom is highly electronegative and can alter the molecule's electrostatic potential, thereby affecting its interactions with the binding pockets of proteins. tandfonline.com While fluorine is a poor hydrogen bond acceptor, it can participate in favorable multipolar interactions with protein backbone carbonyl groups, which can significantly enhance ligand binding affinity. acs.org

Fluorination is a common strategy in drug design to improve binding affinity. tandfonline.com For example, selective fluorination of antigenic peptides has been shown to modulate T cell receptor binding, with a 3-fluorophenyl substitution, in some cases, leading to a stronger binding affinity. nih.gov The presence of fluorine can also induce a favorable conformational bias in the molecule, pre-organizing it for optimal binding with its biological target. acs.org

Below is a data table illustrating the impact of fluorine substitution on the binding affinity of ligands to their protein targets. This data is for illustrative purposes and does not represent direct measurements for this compound.

LigandFluorine SubstitutionTargetBinding Affinity (KD, µM)Fold Change in AffinityReference
Tax PeptideNone (Tyrosine)A6 TCR2.1- nih.gov
Tax Peptide Analog4-Fluoro-phenylalanineA6 TCR~0.73-fold increase nih.gov
Tax Peptide Analog3,4-Difluoro-phenylalanineA6 TCR0.46~5-fold increase nih.gov

Modulation of Biochemical Pathways via Specific Binding Affinities

By binding to specific enzymes or receptors with high affinity, this compound has the potential to modulate entire biochemical pathways. For example, if it were to inhibit a key enzyme in a metabolic pathway, it could lead to the accumulation of upstream metabolites and the depletion of downstream products. This can have wide-ranging effects on cellular function.

The biosynthesis of propanediols themselves is a subject of metabolic engineering, indicating that these molecules can be integrated into or interfere with cellular metabolic networks. nih.gov The introduction of fluorine can further guide the molecule to specific targets within these pathways. For instance, fluorinated compounds have been engineered to interact with polyketide synthase pathways, demonstrating that a fluorinated small molecule can be recognized and processed by cellular machinery. nih.gov

Disulfide Reduction Capacity and Implications for Protein Studies

The propane-1,3-diol structure suggests a potential, albeit modest, capacity to influence the redox state of disulfide bonds in proteins. Disulfide bonds are crucial for the tertiary and quaternary structure of many proteins. libretexts.org Their reduction is a key step in many biological processes and is often studied using reducing agents. The reduction of a disulfide bond is a second-order nucleophilic substitution (SN2) reaction. researchgate.netnih.gov

While dithiols like dithiothreitol (B142953) (DTT) are potent disulfide reducing agents, compounds with hydroxyl groups can also participate in these reactions. libretexts.org The hydroxyl groups of this compound could potentially engage in the initial steps of disulfide bond reduction, although likely with much lower efficiency than dedicated thiol-based reducing agents. This property could be relevant in protein studies where mild reducing conditions are required.

Interactions with Transcription Factors and Gene Expression Modulation (In Vitro)

There is emerging evidence that small molecules can directly interact with and modulate the function of transcription factors, thereby controlling gene expression. nih.govnih.govumich.eduhku.hk Transcription factors are key proteins that regulate the transcription of genetic information from DNA to messenger RNA. wikipedia.org

While direct evidence for this compound is not available, studies on analogous structures are informative. For example, a bacterial transcription factor, PocR, has been shown to be responsive to 1,2-propanediol, leading to the activation of gene expression. This demonstrates that a simple diol structure can be recognized by a transcription factor. The phenyl group of this compound could allow for additional interactions, such as π-stacking with aromatic amino acid residues in the transcription factor's binding pocket. The fluorine atom could further refine this binding specificity and affinity. Small molecule-inducible gene expression systems are of great interest in synthetic biology and medicine, and compounds like this compound represent a class of molecules that could be explored for such applications. nih.gov

An in-depth examination of the in vitro biological activity and structure-activity relationships of this compound reveals a compound of significant interest in medicinal chemistry. This article explores the nuanced interplay between its structural components and biological function, focusing on in vitro studies.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The synthesis of 2-(3-fluorophenyl)propane-1,3-diol, a key intermediate for various compounds, is an area of active research. Current synthetic strategies often involve multi-step processes that can be inefficient. Future efforts are directed towards developing more streamlined, cost-effective, and environmentally benign synthetic routes.

One promising approach involves the use of novel catalytic systems. For instance, research into the asymmetric hydrogenation of prochiral precursors could yield the desired stereoisomers of this compound with high enantiomeric excess. Additionally, the exploration of biocatalysis, using enzymes to carry out specific synthetic steps, offers the potential for highly selective and sustainable production methods.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and development. For this compound, these approaches can provide valuable insights into its structure-activity relationships (SAR), pharmacokinetic properties, and potential biological targets.

Future research will likely leverage machine learning and artificial intelligence to develop sophisticated predictive models. These models can be trained on existing data for similar compounds to predict the biological activity and metabolic fate of this compound and its derivatives. This can help to prioritize the synthesis of new analogs with improved properties.

Molecular dynamics simulations can also be employed to study the interaction of this compound with its biological targets at an atomic level. This can provide a detailed understanding of its mechanism of action and guide the design of more potent and selective compounds.

Elucidation of Broader Biological Pathways (In Vitro)

While some of the biological effects of compounds related to this compound have been studied, a comprehensive understanding of its impact on various biological pathways is still lacking. Future in vitro studies will be crucial in mapping out its broader pharmacological profile.

High-throughput screening (HTS) technologies can be utilized to test this compound against a wide range of cellular targets and pathways. This can help to identify novel biological activities and potential therapeutic applications. Furthermore, "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to this compound.

Detailed mechanistic studies will also be essential to elucidate how this compound exerts its effects. This may involve investigating its impact on enzyme kinetics, receptor binding, and gene expression.

Integration of Multidisciplinary Research Findings

The future of research on this compound lies in the integration of findings from various scientific disciplines. A collaborative approach, combining the expertise of synthetic chemists, computational modelers, pharmacologists, and biochemists, will be essential to fully realize the potential of this compound.

By combining data from synthetic chemistry, computational modeling, and in vitro studies, researchers can create a more complete picture of this compound's properties. This integrated approach can accelerate the discovery and development process, leading to the identification of new therapeutic agents and a deeper understanding of fundamental biological processes. The synergy between these different research areas will be key to unlocking the full potential of this compound and its analogs in the years to come.

Q & A

Q. How can researchers align studies on this compound with broader theoretical frameworks in medicinal or organic chemistry?

  • Answer: Link the compound’s reactivity to Hammett substituent constants (σₘ for meta-F) or frontier molecular orbital (FMO) theory for reaction mechanisms. For biological studies, apply enzyme inhibition models (e.g., Michaelis-Menten kinetics) or QSAR (Quantitative Structure-Activity Relationship) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.